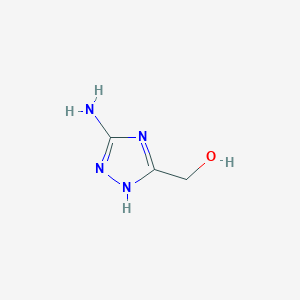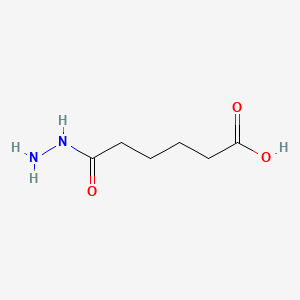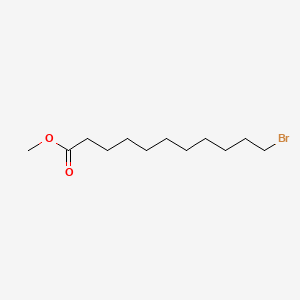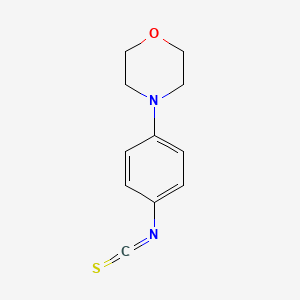
N-(2-formamidoethyl)formamide
Vue d'ensemble
Description
“N-(2-formamidoethyl)formamide” is an organic compound with the CAS Number: 4938-92-5 . It has a molecular weight of 116.12 and its IUPAC name is N,N’-(ethane-1,2-diyl)diformamide .
Synthesis Analysis
The synthesis of formamides containing unsaturated groups can be achieved by N-formylation of amines using CO2 with H2 . A Cu(OAc)2–4-dimethylaminopyridine (DMAP) catalytic system is used for this process .
Molecular Structure Analysis
The molecular structure of “N-(2-formamidoethyl)formamide” contains a total of 15 bonds, including 7 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 2 secondary amides (aliphatic) .
Chemical Reactions Analysis
Formamide can serve as a key building block for the synthesis of organic molecules relevant to premetabolic processes . The thermocatalytic conversion of CO2 and H2O to formate and formamide can be achieved over Ni−Fe nitride heterostructures in the absence of synthetic H2 and N2 under mild hydrothermal conditions .
Physical And Chemical Properties Analysis
“N-(2-formamidoethyl)formamide” is a powder with a melting point of 110-115 degrees Celsius .
Applications De Recherche Scientifique
Synthesis Processes
Formamides, including compounds like N-(2-formamidoethyl)formamide, are synthesized using various methods, often involving carbon sources such as CO2 and reducing agents like H2. A study demonstrated the synthesis of formamides containing unsaturated groups using CO2 and H2, highlighting the selectivity challenges due to the reactivity of the catalysts used in these processes (Liu et al., 2017).
Radiation-Induced Degradation Study
N-(2′-Deoxy-β-D-erythropentofuranosyl) formamide, a derivative of formamide, has been studied for its radiation-induced degradation products. This research involved the chemical synthesis of the molecule and an analysis of its molecular conformation, offering insights into the stability and reactivity of such compounds under specific conditions (Cadet et al., 1981).
Chemical Reactions and Catalysis
N-(2-formamidoethyl)formamide is part of a broader category of formamides used in cross-dehydrogenative coupling reactions. These reactions are crucial for preparing carboxamide, carbamate, and urea derivatives, which have significant applications in medicinal chemistry and natural product synthesis (He et al., 2020).
Material Science Applications
In material science, N-(2-Hydroxyethyl)formamide has been used as an additive in preparing thermoplastic starch/montmorillonite nanocomposite. This study showcases the potential of formamides in enhancing the properties of composite materials, indicating similar applications for N-(2-formamidoethyl)formamide in related fields (Dai et al., 2009).
Molecular Conformation Analysis
The molecular conformation of formamide and its derivatives has been computationally analyzed, providing insights into their stable conformations. This research is relevant to understanding the structural aspects of N-(2-formamidoethyl)formamide and its potential applications in various scientific fields (Walther, 1987).
Use in Organic Chemistry
Various N-substituted formamides, including structures similar to N-(2-formamidoethyl)formamide, have been utilized in organic chemistry reactions. For instance, they have been employed in a carbon-monoxide-free aminocarbonylation of aryl halides, highlighting their versatility in synthetic organic chemistry (Sawant et al., 2011).
Electrochemical Applications
Formamides are also important in electrochemical applications. A method for synthesizing formamides through electrochemical decarboxylative N-formylation of amines with glyoxylic acid has been developed, demonstrating the potential of N-(2-formamidoethyl)formamide in similar electrochemical processes (Lin & Huang, 2018).
Safety And Hazards
Orientations Futures
Formamide, including “N-(2-formamidoethyl)formamide”, has promising applications in the context of the bioeconomy . It can be utilized as an innovative nitrogen source achieved through metabolic engineering . Its potential as a nitrogen source capable of safeguarding cultivation systems against contamination in non-sterile conditions adds an extra layer of practicality to its application .
Propriétés
IUPAC Name |
N-(2-formamidoethyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c7-3-5-1-2-6-4-8/h3-4H,1-2H2,(H,5,7)(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNDPGGJEJRDBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC=O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50280279 | |
| Record name | N-(2-formamidoethyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-formamidoethyl)formamide | |
CAS RN |
4938-92-5 | |
| Record name | 4938-92-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16232 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-formamidoethyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Ethylenebis(formamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















